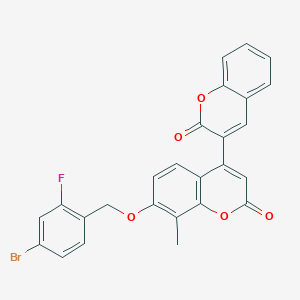
4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine typically involves the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under acidic or basic conditions.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the pteridine core with morpholine.
Attachment of the trimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a trimethoxyphenylboronic acid or a similar derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pteridine derivatives, while substitution reactions can introduce new functional groups onto the pteridine core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pteridines.
Medicine: Potential use as a therapeutic agent or a lead compound for drug development.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine would depend on its specific biological or chemical target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-4-yl)pteridine-2-amine: Lacks the trimethoxyphenyl group.
N-(3,4,5-trimethoxyphenyl)pteridine-2-amine: Lacks the morpholine group.
4-(piperidin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine: Contains a piperidine group instead of a morpholine group.
Uniqueness
4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine is unique due to the presence of both the morpholine and trimethoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C19H22N6O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine |
InChI |
InChI=1S/C19H22N6O4/c1-26-13-10-12(11-14(27-2)16(13)28-3)22-19-23-17-15(20-4-5-21-17)18(24-19)25-6-8-29-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23,24) |
InChI Key |
OXAMNAANSUFHQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=NC=CN=C3C(=N2)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12198067.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12198074.png)
![1-(2-chlorobenzyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12198081.png)
![3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B12198086.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B12198087.png)
![1-(2-fluorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12198097.png)
![6-{[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B12198108.png)
![(2E)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B12198115.png)
![2-{[1-(4-bromophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B12198126.png)
![ethyl 1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B12198131.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B12198134.png)
![6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12198139.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B12198147.png)
